3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: is an organic compound with the molecular formula C14H13ClN2O It is a derivative of benzamide, characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a methoxy group
Biochemical Analysis
Biochemical Properties
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glycosphingolipids, affecting their expression in cancer stem cells and non-stem cells . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its cytotoxic effects on ovarian cancer cell lines, inducing apoptosis and altering glycosphingolipid expression . These cellular effects highlight the compound’s potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound has been found to induce apoptosis in cancer cells by activating the apoptotic pathway . Additionally, it affects the metabolic profile of treated cells, further elucidating its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its cytotoxic effects on cancer cells over extended periods . These findings are essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Research has indicated that the compound’s cytotoxicity is dose-dependent, with higher concentrations resulting in increased apoptosis in cancer cells . Understanding these dosage effects is crucial for determining the compound’s therapeutic window.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to affect the metabolic flux and metabolite levels in treated cells . These interactions are vital for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These factors are critical for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 3-chloro-2-methylphenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of 3-chloro-2-methylphenylamine are nitrated and reduced using industrial-scale reactors.
Continuous Acylation: The acylation step is carried out in continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or methanol under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe in enzyme studies.
- Used in the study of protein-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in cancer research.
- Studied for its effects on cellular pathways and mechanisms.
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
3-Amino-N-(3-chloro-2-methylphenyl)benzamide: Lacks the methoxy group, leading to different chemical properties and reactivity.
4-Methoxy-N-(3-chloro-2-methylphenyl)benzamide: Lacks the amino group, affecting its biological activity and applications.
Uniqueness:
- The presence of both the amino and methoxy groups in 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide provides a unique combination of chemical reactivity and biological activity.
- This compound’s structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-11(16)4-3-5-13(9)18-15(19)10-6-7-14(20-2)12(17)8-10/h3-8H,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDLCOMQXFMONR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597595 |
Source
|
Record name | 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63969-05-1 |
Source
|
Record name | 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.